molecular formula C18H17N3O2S B246371 N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide

N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide

Cat. No. B246371
M. Wt: 339.4 g/mol
InChI Key: PGCVMNORJBZXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate that has shown promising results in preclinical studies. The compound is a small molecule inhibitor of a specific protein target and has the potential to be used in the treatment of various diseases.

Mechanism of Action

The compound acts as a small molecule inhibitor of a specific protein target. It binds to the target protein and inhibits its activity, leading to downstream effects that result in the observed biological activity.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit viral replication. Additionally, it has been shown to have antioxidant properties and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide in lab experiments is its specificity for a particular protein target. This allows for precise modulation of the target protein's activity, leading to more reliable and reproducible results. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to explore its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further studies could be done to investigate its potential as an antiviral agent.

Synthesis Methods

The synthesis of N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide involves several steps. The starting material for the synthesis is 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol, which is reacted with 4-bromoanisole to form the intermediate product. The intermediate is then reacted with N-(3-aminophenyl)acetamide to obtain the final product.

Scientific Research Applications

N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide has been extensively studied in preclinical models for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-10-19-17(16-14-7-4-8-15(14)24-18(16)20-10)23-13-6-3-5-12(9-13)21-11(2)22/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,22)

InChI Key

PGCVMNORJBZXKH-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=CC(=C4)NC(=O)C

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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